
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid (5-BSH) is a synthetic molecule that is widely used in laboratory experiments. It is a derivative of isonicotinic acid, which is an important precursor for the synthesis of many other molecules. 5-BSH has a wide range of applications in scientific research, including biochemical and physiological studies.
科学的研究の応用
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is widely used in scientific research. It has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, cell signaling pathways, and gene expression. It has also been used to investigate the effects of drugs on cells and organisms. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been used to study the effects of environmental toxins on cells and organisms, as well as to study the effects of radiation on cells and organisms.
作用機序
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed that 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% acts as an inhibitor of cellular enzymes, and it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may play a role in regulating the activity of these pathways.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, suggesting that it may be useful for studying drug metabolism. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may be useful for studying the effects of environmental toxins on bacteria.
実験室実験の利点と制限
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is its ability to act as an inhibitor of cellular enzymes. This makes it useful for studying the effects of drugs and toxins on cellular enzymes. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways.
However, there are some limitations to using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments. For example, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any toxic effects on cells or organisms, so it should be used with caution. Additionally, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any long-term effects on cells or organisms, so it should be used with caution in long-term experiments.
将来の方向性
There are many potential future directions for 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% research. For example, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the metabolism of drugs and toxins. Additionally, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cell signaling pathways. Furthermore, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the growth of bacteria and other microorganisms. Finally, further research could be conducted to investigate the long-term effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cells and organisms.
合成法
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is synthesized by a reaction between 4-t-butylsulfamoylphenyl isonicotinic acid and hydroxylamine hydrochloride. In this reaction, the hydroxylamine hydrochloride is used as a nucleophile, which reacts with the 4-t-butylsulfamoylphenyl isonicotinic acid to form 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. This reaction is typically carried out in aqueous solution at a temperature of 25-30°C. The reaction is complete within 2-3 hours, and the resulting product is a white powder with a melting point of 178-182°C.
特性
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)11-6-4-10(5-7-11)13-9-17-14(19)8-12(13)15(20)21/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZCQYDWPSMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





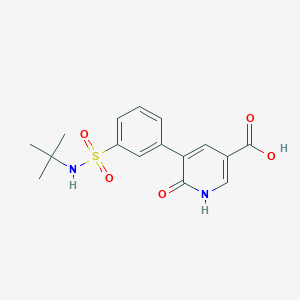




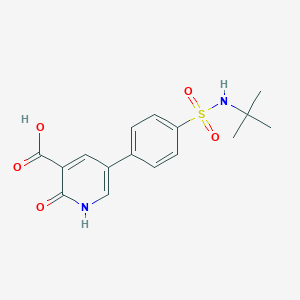
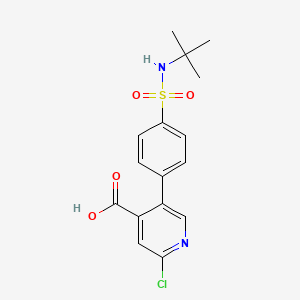
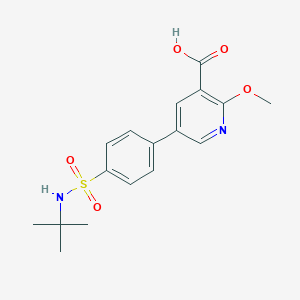
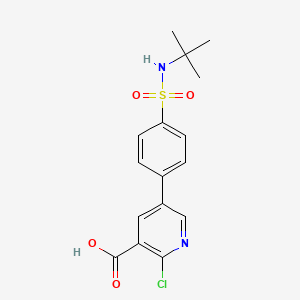
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)